molecular formula C9H8ClNO B6312571 1-(1-chloroethyl)-2-isocyanatobenzene CAS No. 1357625-52-5

1-(1-chloroethyl)-2-isocyanatobenzene

Cat. No.: B6312571
CAS No.: 1357625-52-5
M. Wt: 181.62 g/mol
InChI Key: WFNLWTFTANOTHS-UHFFFAOYSA-N
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Description

1-(1-Chloroethyl)-2-isocyanatobenzene is a chemical compound of significant interest in advanced organic synthesis and materials science research. It features two distinct reactive sites: an aryl isocyanate group and a chloroethyl substituent. This structure makes it a valuable difunctional intermediate for constructing more complex molecular architectures. The isocyanate group ( -N=C=O ) is highly electrophilic and readily reacts with nucleophiles such as amines and alcohols. This allows researchers to incorporate urea or urethane linkages into target molecules, a fundamental step in polymer science and the development of functional materials . Concurrently, the chloroethyl group can serve as an alkylating agent or be utilized in further functional group transformations. While direct studies on this exact molecule are limited, research on analogous chlorophenyl isocyanates and chloroethyl isocyanates underscores their broad utility. For instance, chloroethyl isocyanates are key intermediates in the synthesis of specialized ureas and are investigated in the development of pharmaceutical agents, including certain cancer drugs . The unique combination of reactive groups in this compound provides researchers with a flexible tool for projects ranging from the development of novel polymers and specialty coatings to exploratory medicinal chemistry. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or animal use. Researchers should consult relevant Safety Data Sheets and handle the compound with appropriate precautions, as isocyanates can be hazardous and may pose inhalation and skin contact risks.

Properties

IUPAC Name

1-(1-chloroethyl)-2-isocyanatobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c1-7(10)8-4-2-3-5-9(8)11-6-12/h2-5,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNLWTFTANOTHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1N=C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Alkylation and Subsequent Chlorination

  • Friedel-Crafts alkylation of benzene with ethylene oxide derivatives forms ethylbenzene analogs.

  • Chlorination using agents like sulfonyl chloride (e.g., SO₂Cl₂) or Cl₂ gas introduces the chloroethyl group. A patent describing the chlorination of 3-methyl-2-aminobenzamide with sulfonyl chloride in acetonitrile achieved 91.6% yield.

Example Protocol :

  • Substrate : 3-Methyl-2-aminobenzamide

  • Chlorinating Agent : Sulfonyl chloride (1.2 equiv)

  • Solvent : Acetonitrile

  • Conditions : 55°C for 0.5 hours.

Post-chlorination, the amine group can be oxidized to isocyanate using phosgene analogs or DPPA , though safety concerns necessitate alternatives like triphosgene in controlled environments.

Multi-Step Synthesis via Amine Intermediates

Nitro Reduction and Isocyanate Formation

  • Nitro Group Introduction : Nitration of 1-(1-chloroethyl)benzene at the ortho position.

  • Reduction to Amine : Catalytic hydrogenation or Fe/HCl reduction converts nitro to amine. A patent achieved 96.2% yield reducing 3-methyl-2-nitrobenzamide with iron powder in dilute HCl.

  • Amine to Isocyanate : Treatment with triphosgene or DPPA converts the amine to isocyanate.

Critical Parameters :

  • Reduction Catalyst : Iron powder in acidic media.

  • Isocyanation Agent : DPPA avoids phosgene’s toxicity.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Phosphoryl AzideHigh selectivity, mild conditionsRequires acyl precursor, multi-stepModerate
ChloroethylationModular, scalableHazardous chlorinating agents85–95%
Amine IntermediateAvoids phosgene, robust protocolsNitration regioselectivity challenges70–90%

Chemical Reactions Analysis

Types of Reactions

1-(1-Chloroethyl)-2-isocyanatobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.

    Electrophilic Aromatic Substitution: Nitrobenzene and sulfonated benzene derivatives.

    Addition Reactions: Urea and carbamate derivatives.

Mechanism of Action

The mechanism of action of 1-(1-chloroethyl)-2-isocyanatobenzene involves its reactivity with nucleophiles and electrophiles. The isocyanate group can react with nucleophiles to form stable urea and carbamate linkages, which are important in various chemical and biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Below is a comparative analysis of 1-chloro-2-isocyanatobenzene with key analogues, focusing on molecular properties and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups CAS Number Key References
1-Chloro-2-isocyanatobenzene C₇H₄ClNO 153.566 Chloro, Isocyanate 3320-83-0
1-Chloro-3-(isocyanatomethyl)benzene C₈H₆ClNO 167.59 Chloro, Isocyanatomethyl 56620-45-2
1-Isocyanato-2-methyl-4-nitro-benzene C₈H₆N₂O₃ 178.15 Methyl, Nitro, Isocyanate Not available
1-Chloro-2-isothiocyanato-4-methoxybenzene C₈H₆ClNOS 199.66 Chloro, Methoxy, Isothiocyanate 82401-36-3
Key Observations:

Functional Group Variations: 1-Chloro-3-(isocyanatomethyl)benzene: Replaces the isocyanate group with an isocyanatomethyl (-CH₂NCO) substituent, increasing molecular weight and lipophilicity . 1-Isocyanato-2-methyl-4-nitro-benzene: Introduces a nitro (-NO₂) group (electron-withdrawing) and a methyl (-CH₃) group, altering electronic properties and reactivity . 1-Chloro-2-isothiocyanato-4-methoxybenzene: Substitutes isocyanate with isothiocyanate (-NCS) and adds a methoxy (-OCH₃) group, enhancing sulfur-based reactivity .

Physical Properties :

  • 1-Chloro-2-isocyanatobenzene : Likely a liquid at room temperature (similar to other low-molecular-weight isocyanates), with moderate volatility.
  • 1-Chloro-3-(isocyanatomethyl)benzene : Reported as a liquid stored at 4°C with a "Danger" signal word due to reactivity .
  • 1-Chloro-2-isothiocyanato-4-methoxybenzene : Exists as a powder stable at room temperature .
Alkylation and Carbamoylation
  • 1-Chloro-2-isocyanatobenzene : The isocyanate group reacts with amines to form ureas, while the chloro substituent can participate in nucleophilic aromatic substitution (e.g., with piperidines or thiols) .
  • 1-Chloro-3-(isocyanatomethyl)benzene : The methylene bridge (-CH₂-) in the isocyanatomethyl group may reduce steric hindrance compared to direct isocyanate attachment, facilitating reactions with bulkier nucleophiles .

Q & A

Q. How can researchers reconcile discrepancies between computational predictions and experimental reactivity data?

  • Methodology : Re-optimize computational models using experimental solvent parameters (e.g., COSMO-RS). Validate with isotopic labeling (e.g., ¹⁵N-tagged isocyanate) to trace reaction pathways. Cross-check with in situ IR for real-time intermediate detection .

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